2-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a synthetic organic compound that combines the structural features of 2,4-dichlorophenoxyacetic acid and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Condensation with furan-2-carbaldehyde: The 2,4-dichlorophenoxyacetic acid is then reacted with furan-2-carbaldehyde in the presence of a suitable catalyst to form the hydrazone derivative.
Hydrazide formation: The final step involves the reaction of the hydrazone derivative with hydrazine hydrate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorines on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal or pesticidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For example, as a herbicide, it may mimic natural plant hormones, disrupting normal growth processes and leading to plant death. In medicinal applications, it may interact with cellular pathways to exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Furan-2-carbaldehyde: A key intermediate in the synthesis of various furan derivatives.
Hydrazine derivatives: Compounds with similar hydrazone or hydrazide functionalities.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a phenoxyacetic acid moiety with a furan ring and a hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not found in its individual components.
Properties
Molecular Formula |
C13H10Cl2N2O3 |
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Molecular Weight |
313.13 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-9-3-4-12(11(15)6-9)20-8-13(18)17-16-7-10-2-1-5-19-10/h1-7H,8H2,(H,17,18)/b16-7+ |
InChI Key |
UFIYCVNLUJURHO-FRKPEAEDSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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